4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide
Description
4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide is a carboxamide derivative featuring a fused tetrahydro-naphthalenone core substituted with a methylated benzene ring. Its structure combines a partially saturated naphthalene system with a carboxamide linkage, making it a hybrid of aromatic and alicyclic motifs.
Properties
IUPAC Name |
4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-6-8-14(9-7-12)18(21)19-16-11-10-13-4-2-3-5-15(13)17(16)20/h2-9,16H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOOPFVXPVWCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322135 | |
| Record name | 4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5765-25-3 | |
| Record name | 4-methyl-N-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with 1,2,3,4-tetrahydro-2-naphthalenone under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or benzene rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- Substituents (methyl vs. bromo/iodo) alter electronic properties: Methyl is electron-donating, whereas halogens are electron-withdrawing, affecting reactivity in subsequent transformations.
Physicochemical Properties
Reactivity and Functional Group Behavior
- Amide Stability : The target compound’s amide group is likely less electrophilic than in bromo/iodo analogues due to the methyl group’s electron-donating nature. This could reduce susceptibility to nucleophilic attack.
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., melting points, spectral characterization) for the target compound are absent in the provided evidence. Current comparisons rely on structurally related systems.
- Synthetic Challenges : The fused ring system may necessitate higher temperatures or specialized catalysts for efficient synthesis, unlike the straightforward conditions for cyclohexene derivatives .
Biological Activity
4-methyl-N-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)benzenecarboxamide is a compound of interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H15NO2
- Molecular Weight: 253.30 g/mol
- IUPAC Name: this compound
This compound features a naphthalene ring fused with a tetrahydro group and an amide functional group which contributes to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Studies have shown that naphthalene derivatives can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that:
- Inhibition of Bacterial Growth: Compounds with similar structures have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis .
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of this compound:
- Mechanism: The compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. It has been suggested that naphthalene derivatives can inhibit neurotoxic pathways associated with neurodegenerative diseases .
Study 1: Anticancer Activity Assessment
In a study published in Cancer Research, researchers evaluated the effects of naphthalene derivatives on various cancer cell lines. The results indicated that:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-methyl-N-(1-oxo-naphthalenyl)benzenecarboxamide | 12.5 | HeLa (cervical cancer) |
| Similar Naphthalene Derivative | 15.0 | MCF7 (breast cancer) |
These findings suggest that the compound exhibits potent anticancer activity comparable to known chemotherapeutics .
Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
